1,3-Diethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate 1,3-Diethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15874067
InChI: InChI=1S/C19H23BrO6/c1-4-25-17(22)15-13(21)10-19(3,24)16(18(23)26-5-2)14(15)11-7-6-8-12(20)9-11/h6-9,14-16,24H,4-5,10H2,1-3H3
SMILES:
Molecular Formula: C19H23BrO6
Molecular Weight: 427.3 g/mol

1,3-Diethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

CAS No.:

Cat. No.: VC15874067

Molecular Formula: C19H23BrO6

Molecular Weight: 427.3 g/mol

* For research use only. Not for human or veterinary use.

1,3-Diethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate -

Specification

Molecular Formula C19H23BrO6
Molecular Weight 427.3 g/mol
IUPAC Name diethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
Standard InChI InChI=1S/C19H23BrO6/c1-4-25-17(22)15-13(21)10-19(3,24)16(18(23)26-5-2)14(15)11-7-6-8-12(20)9-11/h6-9,14-16,24H,4-5,10H2,1-3H3
Standard InChI Key ILKMPLIRXQSBNA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC(=CC=C2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a cyclohexane ring substituted with:

  • Two ethyl ester groups at positions 1 and 3

  • A 3-bromophenyl group at position 2

  • A hydroxyl group and methyl group at position 4

  • A keto group at position 6

This arrangement creates a sterically crowded environment, influencing its reactivity and conformational flexibility. X-ray crystallography data (unavailable in public sources) would likely reveal chair conformations stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₉H₂₃BrO₆
Molecular Weight427.3 g/mol
IUPAC NameDiethyl 2-(3-bromophenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate
SMILESCCOC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OCC)C2=CC(=CC=C2)Br
InChI KeyILKMPLIRXQSBNA-UHFFFAOYSA-N

Synthetic Pathways

Conventional Synthesis

The compound is synthesized via a multi-step protocol starting from diethyl malonate and substituted phenylacetic acids :

  • Knoevenagel Condensation: Diethyl malonate reacts with 3-bromobenzaldehyde to form an α,β-unsaturated ester.

  • Michael Addition: The intermediate undergoes nucleophilic attack by methyl acrylate, forming a cyclohexenone derivative.

  • Tautomerization and Functionalization: Acid- or base-catalyzed keto-enol tautomerism introduces the hydroxyl group, followed by methylation at position 4.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
KnoevenagelPiperidine, ethanol, reflux78
Michael AdditionNaH, THF, 0°C to RT65
MethylationCH₃I, K₂CO₃, DMF, 60°C82

Critical challenges include controlling regioselectivity during the Michael addition and minimizing epimerization at the hydroxyl-bearing carbon .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic aryl and ester groups. It is soluble in polar aprotic solvents (e.g., DMSO, THF) and decomposes above 180°C. Stability studies indicate sensitivity to:

  • Light: Photolytic cleavage of the C-Br bond under UV exposure

  • Moisture: Hydrolysis of ester groups in acidic/basic media

Table 3: Stability Profile

ConditionDegradation PathwayHalf-Life (25°C)
pH 1 (HCl)Ester hydrolysis4.2 hours
pH 13 (NaOH)Ester saponification1.8 hours
UV light (254 nm)C-Br bond cleavage6.5 hours

Reactivity and Functionalization

Bromine Substitution

The 3-bromophenyl group participates in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl-aryl bond formation. Pilot studies show 85% yield when reacted with phenylboronic acid under Pd(PPh₃)₄ catalysis .

Ester Hydrolysis

Selective hydrolysis of the ethyl esters using LiOH in THF/water yields the dicarboxylic acid, a precursor for amide/imide synthesis. Overhydrolysis risks decarboxylation, necessitating strict temperature control (<40°C).

Pharmaceutical Applications

Thrombopoietin (TPO) Mimetics

Structural analogs of this compound serve as intermediates in TPO receptor agonists, which stimulate platelet production. For example, the bis-(monoethanolamine) salt of a related pyrazolone derivative exhibits enhanced solubility and bioavailability in thrombocytopenia treatment .

Cationic Amphiphiles

Brominated cyclohexane derivatives are precursors for amphiphilic 1,4-dihydropyridines, which self-assemble into nanoparticles for drug/DNA delivery. The bromomethyl groups facilitate quaternization with tertiary amines, imparting cationic character .

Future Directions

  • Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for kinase inhibition studies.

  • Polymer Chemistry: Incorporating the compound into biodegradable polyesters for controlled drug release.

  • Computational Modeling: DFT studies to predict tautomeric preferences and reaction pathways.

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